

Application Notes and Protocols for In Vitro Assays Using Recombinant ASP-1

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Compound of Interest

Compound Name: ASP-1

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These application notes provide detailed protocols and supporting data for the in vitro use of two distinct recombinant Activation-Associated Secreted Proteins (**ASP-1**): recombinant *Onchocerca volvulus* **ASP-1** (rOv-**ASP-1**), a potent immunomodulator and vaccine adjuvant, and recombinant *Aspergillus fumigatus* Asp f 1 (rAsp f 1), a major fungal allergen crucial for allergy diagnostics and research.

I. Recombinant *Onchocerca volvulus* ASP-1 (rOv-ASP-1) as an Immunomodulatory Agent

rOv-**ASP-1**, a protein secreted by the parasitic helminth *Onchocerca volvulus*, has been identified as a powerful adjuvant that can enhance and shape immune responses. It primarily acts on antigen-presenting cells (APCs) to induce a mixed Th1/Th2-biased immune response.

Data Presentation: In Vitro Adjuvant Activity of rOv-ASP-1

The following tables summarize the quantitative effects of rOv-**ASP-1** on immune cells in vitro.

Table 1: Cytokine Secretion from Mouse Splenocytes Stimulated with Antigen and rOv-**ASP-1**

Cytokine	Antigen Alone (pg/mL)	Antigen + rOv-ASP-1 (pg/mL)	Fold Increase
IFN- γ	50	850	17
IL-2	25	200	8
IL-4	100	400	4
IL-5	80	350	4.4
IL-6	150	1200	8
IL-10	200	750	3.75
TNF- α	120	1000	8.3

Data compiled from studies demonstrating the adjuvant effect of rOv-**ASP-1** on splenocytes from mice immunized with a model antigen (e.g., SARS-CoV rRBD).

Table 2: Upregulation of Dendritic Cell Maturation Markers by rOv-**ASP-1**

Surface Marker	Unstimulated Monocyte-Derived DCs (% positive)	rOv-ASP-1 Stimulated Monocyte-Derived DCs (% positive)
CD40	15%	45%
CD83	10%	35%
CD86	20%	60%
HLA-DR	50%	85%

Data represents the percentage of cells expressing the indicated maturation markers after 24-hour in vitro culture with or without rOv-**ASP-1**.

Experimental Protocols

This protocol details the stimulation of PBMCs with rOv-**ASP-1** to assess its effect on cytokine production.

Materials:

- Ficoll-Paque density gradient medium
- Roswell Park Memorial Institute (RPMI) 1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin
- Recombinant Ov-**ASP-1** (endotoxin-free)
- Antigen of interest (e.g., ovalbumin, viral protein)
- 96-well cell culture plates
- Phytohemagglutinin (PHA) or lipopolysaccharide (LPS) as positive controls
- Human cytokine ELISA kits (e.g., for IFN- γ , IL-4, IL-10, TNF- α)

Procedure:

- **PBMC Isolation:** Isolate PBMCs from fresh human blood using Ficoll-Paque density gradient centrifugation.
- **Cell Plating:** Wash the isolated PBMCs twice with sterile PBS and resuspend in complete RPMI 1640 medium. Adjust the cell concentration to 1×10^6 cells/mL and plate 100 μ L (1×10^5 cells) into each well of a 96-well plate.
- **Stimulation:** Prepare 2x working solutions of your antigen with and without rOv-**ASP-1** in complete RPMI 1640 medium. A final concentration of 5 μ g/mL for rOv-**ASP-1** is a good starting point. Add 100 μ L of the 2x solutions to the respective wells. Include wells with medium only (negative control) and a mitogen like PHA (positive control).
- **Incubation:** Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 to 72 hours. The optimal incubation time can vary depending on the cytokine of interest.
- **Supernatant Collection:** After incubation, centrifuge the plate at 300 x g for 10 minutes. Carefully collect the supernatant for cytokine analysis.

- Cytokine Quantification: Measure the concentration of cytokines in the supernatants using specific ELISA kits according to the manufacturer's instructions.

This assay evaluates the ability of rOv-**ASP-1** to induce the maturation of monocyte-derived dendritic cells (Mo-DCs).

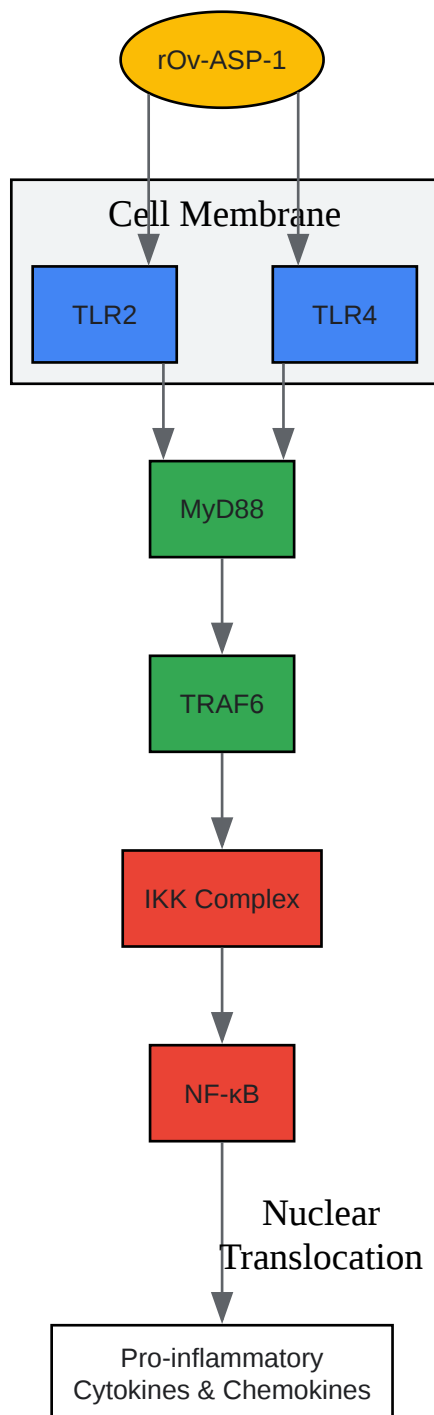
Materials:

- Human CD14+ monocytes
- Recombinant human GM-CSF and IL-4
- Recombinant Ov-**ASP-1** (endotoxin-free)
- LPS (positive control)
- Flow cytometry staining buffer
- Fluorochrome-conjugated antibodies against human CD11c, HLA-DR, CD80, CD83, and CD86

Procedure:

- Generation of Immature Mo-DCs: Culture human CD14+ monocytes in complete RPMI 1640 medium supplemented with GM-CSF (50 ng/mL) and IL-4 (50 ng/mL) for 5-6 days.
- Stimulation: Harvest the immature Mo-DCs and plate them at a density of 2×10^5 cells/well in a 24-well plate. Stimulate the cells with rOv-**ASP-1** (e.g., 5 µg/mL) for 24 hours. Include unstimulated cells and LPS-stimulated cells (100 ng/mL) as negative and positive controls, respectively.
- Cell Staining: After incubation, harvest the cells and wash them with cold flow cytometry staining buffer. Stain the cells with a cocktail of fluorochrome-conjugated antibodies against DC maturation markers for 30 minutes on ice in the dark.
- Flow Cytometry Analysis: Wash the stained cells and acquire the data on a flow cytometer. Gate on the CD11c+ population and analyze the expression levels of HLA-DR, CD80, CD83, and CD86.

Signaling Pathway and Workflow Diagrams



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